5-Methoxyisoquinoline
CAS No.: 90806-58-9
Cat. No.: VC2361465
Molecular Formula: C10H9NO
Molecular Weight: 159.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90806-58-9 |
---|---|
Molecular Formula | C10H9NO |
Molecular Weight | 159.18 g/mol |
IUPAC Name | 5-methoxyisoquinoline |
Standard InChI | InChI=1S/C10H9NO/c1-12-10-4-2-3-8-7-11-6-5-9(8)10/h2-7H,1H3 |
Standard InChI Key | NRQNEMBSIAIKFB-UHFFFAOYSA-N |
SMILES | COC1=CC=CC2=C1C=CN=C2 |
Canonical SMILES | COC1=CC=CC2=C1C=CN=C2 |
Introduction
Chemical Identity and Structure
Basic Identification
5-Methoxyisoquinoline is an isoquinoline derivative with molecular formula C₁₀H₉NO and a molecular weight of 159.18 g/mol . The compound is identified by CAS number 90806-58-9 and is also known by synonyms such as 5-Methoxy-isoquinoline and isoquinoline, 5-methoxy- . The structure consists of a bicyclic aromatic system with a methoxy (-OCH₃) substituent at position 5 of the isoquinoline ring.
Structural Characteristics
The isoquinoline backbone provides significant aromaticity, while the methoxy group at position 5 influences the electronic properties of the ring system. This structural configuration is important for its chemical reactivity and potential biological interactions. The compound's structure can be represented by the following technical identifiers:
Table 1: Structural Identifiers of 5-Methoxyisoquinoline
Identifier Type | Value |
---|---|
IUPAC Name | 5-methoxyisoquinoline |
InChI | InChI=1S/C10H9NO/c1-12-10-4-2-3-8-7-11-6-5-9(8)10/h2-7H,1H3 |
InChIKey | NRQNEMBSIAIKFB-UHFFFAOYSA-N |
SMILES | COC1=CC=CC2=C1C=CN=C2 |
Physical and Chemical Properties
Physical Properties
5-Methoxyisoquinoline exhibits specific physical properties that are relevant to its handling and applications in research and synthesis.
Table 2: Physical Properties of 5-Methoxyisoquinoline
Property | Value |
---|---|
Physical State | Solid |
Density | 1.1±0.1 g/cm³ |
Boiling Point | 295.6±13.0 °C at 760 mmHg |
Flash Point | 108.4±10.1 °C |
Vapor Pressure | 0.0±0.6 mmHg at 25°C |
Index of Refraction | 1.611 |
LogP | 1.87 |
Polar Surface Area (PSA) | 22.12000 |
Data compiled from chemical property databases
Chemical Reactivity
The chemical reactivity of 5-methoxyisoquinoline is influenced by both the isoquinoline ring system and the methoxy substituent. The isoquinoline core contributes to the compound's aromaticity and potential for electrophilic substitution reactions, while the methoxy group acts as an electron-donating substituent that can influence reactivity patterns, particularly at positions ortho and para to its location on the ring.
Synthesis Methods
Synthetic Routes
Several synthetic approaches for preparing 5-methoxyisoquinoline have been documented in the literature. While direct information about its synthesis is limited in the provided search results, related compounds provide insights into potential methods:
-
One potential route involves methoxylation of isoquinoline at the 5-position through directed metalation followed by reaction with a suitable methoxylating agent.
-
Another approach might involve the synthesis of dibromoisoquinoline followed by selective substitution with methoxide, similar to the methodology described for synthesis of 7-bromo-5-methoxyquinoline .
-
Traditional isoquinoline synthesis methods such as the Bischler-Napieralski or Pictet-Spengler reactions could be modified to incorporate a methoxy group at the appropriate position of the starting materials.
Related Synthetic Examples
The synthesis of related compounds offers valuable insights. For instance, the patent CN112457243B describes a synthesis method for 7-bromo-5-methoxyquinoline that involves:
-
Skraup condensation reaction using 3,5-dibromoaniline and glycerol to obtain 5,7-dibromoquinoline
-
Reaction of 5,7-dibromoquinoline with sodium methoxide to obtain a mixture including 7-bromo-5-methoxyquinoline
Similar approaches could potentially be adapted for the synthesis of 5-methoxyisoquinoline, with appropriate modifications to the starting materials.
Applications in Medicinal Chemistry and Drug Development
Role in Pharmaceutical Research
5-Methoxyisoquinoline has been investigated as a building block and intermediate in pharmaceutical research, particularly in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors . The compound's influence on drug properties is significant, as demonstrated in studies that compare various isoquinoline derivatives.
Hepatitis C Virus Inhibitor Development
Research on macrocyclic inhibitors of Hepatitis C virus has incorporated 5-methoxyisoquinoline into compound design strategies. In one notable study, a 5-methoxyisoquinoline analogue (referred to as compound 18c) demonstrated significant improvements in pharmacokinetic properties:
Table 3: Pharmacokinetic Comparison of 5-Methoxyisoquinoline Derivative vs. Unsubstituted Analogue
Compound | Replicon IC₅₀ (10% FBS) | Replicon IC₅₀ (50% NHS) | Plasma AUC (μM·h) |
---|---|---|---|
5-Methoxyisoquinoline Derivative (18c) | 2.7 nM | 35 nM | 17.7 |
Unsubstituted Analogue (14a) | Not specified | Not specified | ~0.18 (estimated) |
Data adapted from macrocyclic inhibitor research
The 5-methoxyisoquinoline-containing compound showed a nearly 100-fold improvement in plasma AUC (area under the curve) compared to the unsubstituted analogue following an oral 5 mg/kg dose in rat studies . This dramatic enhancement in pharmacokinetic properties demonstrates the significant impact that the 5-methoxy substitution can have on drug-like properties.
Structure-Activity Relationships
Studies examining structure-activity relationships have revealed that 5-substituted isoquinolines, including 5-methoxyisoquinoline, can significantly enhance plasma exposure of drug candidates while maintaining potent activity. When compared to other substitutions at the 5-position (such as bromo, iodo, or thiomethyl) and substitutions at the 6-position, the 5-methoxy group provided one of the most balanced profiles in terms of potency retention and pharmacokinetic improvement .
Comparative Analysis with Related Compounds
Comparison with 5-Methoxyquinoline
5-Methoxyisoquinoline differs from its structural isomer 5-methoxyquinoline (CAS: 6931-19-7) in the arrangement of the nitrogen atom within the heterocyclic system. While both compounds share the methoxy substitution at position 5, the distinct positioning of the nitrogen atom leads to different chemical and biological properties .
Table 4: Comparison of 5-Methoxyisoquinoline and 5-Methoxyquinoline
Property | 5-Methoxyisoquinoline | 5-Methoxyquinoline |
---|---|---|
Molecular Formula | C₁₀H₉NO | C₁₀H₉NO |
Molecular Weight | 159.18 g/mol | 159.18 g/mol |
CAS Number | 90806-58-9 | 6931-19-7 |
InChIKey | NRQNEMBSIAIKFB-UHFFFAOYSA-N | ZFVRPAOFSPXEIM-UHFFFAOYSA-N |
Ring System | Isoquinoline (nitrogen at position 2) | Quinoline (nitrogen at position 1) |
Data compiled from PubChem database
Derivatives and Analogues
Several derivatives of 5-methoxyisoquinoline have been developed for research purposes:
-
5-Methoxyisoquinoline N-oxide (CAS: 1179148-75-4): Contains an additional oxygen atom bonded to the nitrogen, altering its electronic properties and reactivity .
-
1-Iodo-5-methoxyisoquinoline (CAS: 1207448-20-1): Incorporates an iodine atom at position 1, providing a reactive site for further functionalization, particularly for coupling reactions.
These derivatives expand the utility of the 5-methoxyisoquinoline scaffold in organic synthesis and medicinal chemistry.
Current Research and Future Directions
Ongoing Research
Current research involving 5-methoxyisoquinoline focuses on several areas:
Future Research Directions
Several promising directions for future research include:
-
Structure Modification: Further exploration of substitution patterns on the isoquinoline scaffold to optimize biological activity and pharmacokinetic properties.
-
Mechanistic Studies: Investigation of the specific mechanisms by which 5-methoxyisoquinoline derivatives exert their biological effects.
-
Expanded Application: Exploration of applications beyond hepatitis C virus inhibition, potentially including other viral targets, bacterial pathogens, or cancer.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume